Introduction: The Utility and Properties of 2-bromo-N-(3-methylphenyl)acetamide
Introduction: The Utility and Properties of 2-bromo-N-(3-methylphenyl)acetamide
An In-depth Technical Guide to the Synthesis of 2-bromo-N-(3-methylphenyl)acetamide
2-bromo-N-(3-methylphenyl)acetamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromine atom and an amide linkage, makes it a versatile building block for the construction of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical compounds. The reactivity of the α-carbon, activated by the adjacent carbonyl group, and the bromine atom's capacity as a good leaving group, allow for a variety of subsequent nucleophilic substitution reactions.[1]
This guide provides a comprehensive overview of a primary synthesis pathway for 2-bromo-N-(3-methylphenyl)acetamide, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations for researchers and professionals in drug development and chemical synthesis.
Chemical Properties:
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Molecular Formula: C₉H₁₀BrNO[2]
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Molecular Weight: 228.09 g/mol [2]
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Appearance: Typically a solid at room temperature.
Core Synthesis Pathway: Acylation of m-Toluidine
The most direct and widely employed method for synthesizing 2-bromo-N-(3-methylphenyl)acetamide is the nucleophilic acyl substitution reaction between m-toluidine (3-methylaniline) and bromoacetyl bromide. In this reaction, the nucleophilic amino group of m-toluidine attacks the highly electrophilic carbonyl carbon of bromoacetyl bromide. The reaction is typically performed in an aprotic solvent at reduced temperatures to manage its exothermic nature.
The overall reaction is as follows:
CH₃C₆H₄NH₂ (m-toluidine) + BrCOCH₂Br (Bromoacetyl bromide) → CH₃C₆H₄NHCOCH₂Br (2-bromo-N-(3-methylphenyl)acetamide) + HBr
A base, such as pyridine or triethylamine, may be added to the reaction mixture to neutralize the hydrogen bromide (HBr) byproduct that is formed, driving the reaction to completion.[1]
Caption: High-level workflow for the synthesis of 2-bromo-N-(3-methylphenyl)acetamide.
Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of the title compound. Quantities can be adjusted as needed, maintaining the appropriate molar ratios.
Materials and Equipment:
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Three-necked round-bottom flask
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Magnetic stirrer and stir bar
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Pressure-equalizing dropping funnel
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Inert gas supply (Nitrogen or Argon)
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Ice bath
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Standard laboratory glassware for work-up and purification
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Rotary evaporator
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Melting point apparatus
Reagents:
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m-Toluidine
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Bromoacetyl bromide
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Anhydrous 1,4-Dioxane (or other suitable aprotic solvent like THF or DCM)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous sodium sulfate or magnesium sulfate
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Solvent for recrystallization (e.g., ethanol/water mixture, petroleum ether)[1]
Procedure:
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Reaction Setup: In a dry three-necked flask under an inert atmosphere, dissolve m-toluidine (1.0 eq) in anhydrous 1,4-dioxane. Cool the flask to 0°C using an ice bath and begin stirring.
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Reagent Addition: In a separate flask, dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous 1,4-dioxane. Transfer this solution to the dropping funnel.
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Reaction: Add the bromoacetyl bromide solution dropwise to the stirred m-toluidine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C. A precipitate (m-toluidine hydrobromide) may form.
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Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 3-5 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.[3]
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Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
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Isolation: Collect the crude solid by vacuum filtration and wash it sequentially with cold water and a small amount of cold petroleum ether to remove some impurities.
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Neutralization (Alternative Work-up): Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove HBr, followed by a brine wash.
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Drying and Concentration: Dry the isolated solid or the washed organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization. Dissolve the crude material in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form pure crystals.[1] Collect the purified crystals by vacuum filtration and dry them in a desiccator.
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Characterization: Confirm the identity and purity of the final product by measuring its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of m-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.
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Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted step, the most stable leaving group, the bromide ion (Br⁻), is expelled.
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Deprotonation: The resulting protonated amide is then deprotonated by a weak base in the reaction mixture (such as another molecule of m-toluidine or an added non-nucleophilic base) to yield the final, neutral 2-bromo-N-(3-methylphenyl)acetamide product and the corresponding hydrobromide salt.
Caption: Mechanism of nucleophilic acyl substitution for the synthesis.
Quantitative Data and Yield
The following table provides an example of reagent quantities for a laboratory-scale synthesis.
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass / Volume | Molar Ratio |
| m-Toluidine | 107.15 | 50 | 5.36 g | 1.0 |
| Bromoacetyl bromide | 201.86 | 55 | 4.0 mL | 1.1 |
| Anhydrous 1,4-Dioxane | - | - | 100 mL | - |
| Product | 228.09 | - | - | - |
| Theoretical Yield | - | 50 | 11.4 g | - |
| Expected Yield Range | - | - | 70-90% | - |
Environment, Health, and Safety (EHS) Considerations
Strict adherence to safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents.
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Hazard Identification:
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m-Toluidine: Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer.
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Bromoacetyl bromide: Causes severe skin burns and eye damage.[4] It is a lachrymator (induces tearing). Reacts violently with water.
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2-bromoacetamides: Generally classified as toxic and irritants. Can cause skin and eye irritation.[5][6]
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1,4-Dioxane: Flammable liquid and vapor. Suspected carcinogen and can cause organ damage.
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Personal Protective Equipment (PPE):
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Chemical-resistant gloves (nitrile or neoprene).
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Splash-proof safety goggles and a face shield.
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Flame-retardant laboratory coat.
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Handling Procedures:
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All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.
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An emergency eyewash station and safety shower must be readily accessible.
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Avoid contact with skin, eyes, and clothing.[6] In case of exposure, rinse immediately and thoroughly with water and seek medical attention.[7][8]
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Quench excess bromoacetyl bromide carefully with a suitable alcohol (e.g., isopropanol) before disposal.
-
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Waste Disposal:
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Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
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References
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Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved from [Link]
- Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide.
-
PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]
- Organic Syntheses. (1951). Acetamide, N-bromo-. Org. Synth., 31, 17. DOI: 10.15227/orgsyn.031.0017
- Organic Syntheses. (n.d.). N-(BROMOACETYL)- (2S)-BORNANE-10,2-SULTAM. Org. Synth., 98, 463-477.
- Nihemaiti, M., Le Roux, J., Hoppe-Jones, C., Reckhow, D. A., & Croué, J.-P. (2017). Formation of Haloacetonitriles, Haloacetamides, and Nitrogenous Heterocyclic Byproducts by Chloramination of Phenolic Compounds. Environmental Science & Technology, 51(1), 655–663.
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